molecular formula C8H8N2 B7988824 3H-indol-2-amine

3H-indol-2-amine

Cat. No.: B7988824
M. Wt: 132.16 g/mol
InChI Key: XGUYQMRMCDSQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Indol-2-amine (CAS 42088-52-8) is a high-purity indole derivative supplied for research and further manufacturing applications. The indole scaffold is a fundamental structure in medicinal chemistry, known for its versatility and presence in compounds with a broad spectrum of biological activities . This makes this compound a valuable building block for researchers designing and synthesizing novel molecules. Its core structure is integral to the development of potential therapeutic agents, particularly in areas such as anticancer, antibacterial, and anti-inflammatory drug discovery . For instance, recent studies highlight the efficacy of novel indole-pyrimidine fusion compounds as dual agents for anticancer and antibacterial treatment, demonstrating the ongoing relevance of indole derivatives in advanced drug discovery programs . Researchers value this compound for its role in exploring new chemical spaces and optimizing interactions with biological targets. Proper handling is essential; store sealed in dry conditions at 2-8°C . This product is intended for research and further manufacturing use only and is not intended for direct human use .

Properties

IUPAC Name

3H-indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUYQMRMCDSQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902745
Record name NoName_3297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3H-indol-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . Another method includes the reduction of 2-nitroindole using reducing agents like iron powder in acetic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Two-Step Reductive Cyclization

Unprotected 3-aminoindoles are synthesized via a condensation-reduction sequence starting from (3-oxoindolin-2-yl)acetonitriles and amines:

  • Recondensation :

    • (3-Oxoindolin-2-yl)acetonitriles react with primary amines (e.g., benzylamine) under acidic conditions, forming hydrazone intermediates.

  • Aromatization :

    • Elimination of benzyl cyanide drives aromatization, yielding 3H-indol-2-amine derivatives (e.g., 89% yield with AcOH catalysis) .

Key Conditions :

  • Catalyst : Acetic acid (AcOH)

  • Temperature : 80–120°C

  • Yield : Up to 89%

One-Pot SₙAr and Reduction/Cyclization

A scalable method combines nucleophilic aromatic substitution (SₙAr) with Fe/Zn-mediated reductive cyclization:

StepReagents/ConditionsYield (%)
SₙAr (Intermediate)NaH, DMF, 2-fluoronitrobenzene60–70
Reduction/CyclizationFeCl₃, Zn, HCl, 100°C85–90

This approach generates 2-aminoindole-3-carboxamides in one pot, avoiding intermediate isolation .

Intramolecular Cyclization to Spiro Compounds

This compound derivatives participate in azomethine ylide cyclizations to form spiro scaffolds:

SubstrateConditionsProductYield (%)
Azomethine ylide precursorTFA, CH₂Cl₂, RTSpiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one55–70

Applications : These spiro compounds exhibit potent MDM2–p53 inhibitory activity .

Oxidation and Stability Considerations

This compound derivatives are prone to oxidation, leading to oligomerization or decomposition:

ConditionObservationReference
Air exposure (RT)Rapid oligomerization
Acidic media (HCl)Stabilization via protonation

Mitigation Strategies :

  • Use electron-donating substituents (e.g., tert-butyl).

  • Store under inert atmosphere.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
3H-Indol-2-amine serves as a versatile building block for synthesizing various heterocyclic compounds. It is commonly used in the preparation of:

  • Indole derivatives : These are crucial for developing pharmaceuticals and agrochemicals.
  • Functionalized indoles : Such as those used in dye production and materials science.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Fischer Indole SynthesisFormation of indoles from phenylhydrazine and carbonyls
Buchwald–Hartwig AminationCoupling reactions for diindolylamines
Multicomponent ReactionsSynthesis of complex indole derivatives

Biological Applications

Precursor for Bioactive Molecules
this compound is a precursor for various biologically active molecules, including tryptophan derivatives. These derivatives have been studied for their potential therapeutic effects.

Antiviral and Anticancer Properties
Research has shown that derivatives of this compound exhibit significant antiviral, anticancer, and antimicrobial activities. For instance:

  • Some derivatives inhibit enzymes like monoamine oxidase, which are crucial in neurotransmitter metabolism.

Table 2: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Medicinal Applications

Therapeutic Potential
The medicinal applications of this compound derivatives are expansive:

  • Anticancer agents : Several studies indicate that specific derivatives can induce apoptosis in cancer cells.
  • Antimicrobial compounds : Research indicates that certain derivatives possess antibacterial properties effective against various pathogens.

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound showed potent anticancer activity against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The compound was found to disrupt mitochondrial membrane potential, leading to cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of thiazole derivatives containing the indole moiety. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various bacterial strains, suggesting their potential as new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Key Findings from Comparative Studies

Antimicrobial Activity: The oxadiazole derivative (C₁₁H₁₀N₄O) exhibits superior antimicrobial activity compared to 3H-indol-2-amine, likely due to the electron-deficient oxadiazole ring enhancing interactions with bacterial enzymes .

2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethan-1-amine’s ethylamine side chain mimics serotonin, indicating possible serotonergic activity .

Synthetic Utility :

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine is synthesized via deprotection of acetyl and phthalimide groups, enabling rapid access to diversely substituted indoline derivatives .
  • This compound is often functionalized via condensation reactions (e.g., with aldehydes) to generate Schiff base derivatives with enhanced bioactivity .

Toxicity and Safety Profiles :

  • 1-Methyl-5H-pyrido[4,3-b]indol-3-amine (a β-carboline derivative) is linked to mutagenicity, highlighting the impact of fused heterocyclic systems on toxicity .

Structural-Activity Relationships (SAR)

  • Aromaticity vs. Saturation : Dihydroindole derivatives (e.g., 2,3-dihydro-1H-indol-5-ylmethylamine) exhibit improved metabolic stability compared to fully aromatic indoles but may lose π-π stacking interactions critical for receptor binding .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., oxadiazole in C₁₁H₁₀N₄O) enhance antimicrobial and antioxidant activities .
    • Bulky aryl groups (e.g., in C₃₆H₂₉N₃) improve receptor selectivity but reduce solubility .

Biological Activity

3H-indol-2-amine, also known as 2-aminoindole, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group at the 2-position of the indole ring, which distinguishes it from other indole derivatives. This structural uniqueness contributes to its distinct chemical reactivity and biological properties, making it a valuable compound in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Some derivatives of this compound inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can influence mood regulation and has implications for treating depression and anxiety disorders.
  • Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL .

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound and its derivatives:

  • Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Research Findings : A study highlighted that indole alkaloids, including those derived from this compound, exhibited potent antitumor activities by targeting multiple signaling pathways involved in cancer progression .

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity:

Compound TypeMIC Range (mg/mL)
Indole Derivatives0.06 - 1.88
Methylindole Derivatives0.47 - 1.88

These findings suggest that modifications to the indole structure can enhance or diminish antibacterial efficacy .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been associated with other biological activities:

  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests potential applications in neurodegenerative diseases .

Case Studies

  • Anticancer Study : A recent study investigated the effects of a specific derivative of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis and reduced cell viability, underscoring its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study focused on synthesizing various thiazole derivatives containing indole moieties. The results showed promising antibacterial activity against several pathogenic strains, reinforcing the therapeutic potential of indole-based compounds in treating infections .

Q & A

Q. Basic

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ ~5 ppm, broad). Carbon signals for the indole ring appear at 100–140 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 133.1).
    Advanced :
    • X-ray Crystallography : Determines solid-state conformation and intermolecular interactions.
    • DFT Calculations : Predicts electronic properties (HOMO-LUMO gaps) and reactive sites .

How can researchers design experiments to evaluate the antimicrobial or antioxidant activity of this compound derivatives?

Q. Advanced

  • Antimicrobial Assays :
    • In vitro Testing : Broth microdilution against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values ≤50 µg/mL indicating potency .
    • Molecular Docking : Target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina; scores ≤-7.0 kcal/mol suggest strong binding .
  • Antioxidant Screening :
    • DPPH Assay : Measure radical scavenging at 517 nm; IC₅₀ values <100 µM denote high activity.
    • FRAP Assay : Quantify Fe³⁺ reduction capacity; higher absorbance at 593 nm correlates with activity .

How should researchers address discrepancies in biological activity data across studies involving this compound analogs?

Q. Advanced

  • Comparative Meta-Analysis : Cross-validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups at C-5) to isolate contributing factors.
  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and controls (e.g., ciprofloxacin for antibiotics) .

What computational strategies are recommended for predicting the toxicological and pharmacokinetic profiles of this compound derivatives?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and LD₅₀.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., androgen receptor) over 100 ns to assess binding stability .
  • QSAR Models : Train on datasets with logP, polar surface area, and H-bond donors to predict toxicity thresholds .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-indol-2-amine
Reactant of Route 2
3H-indol-2-amine

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